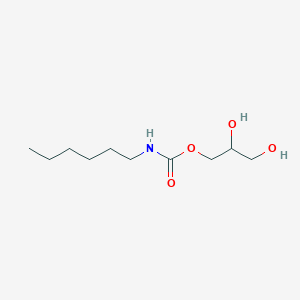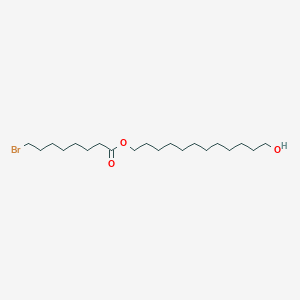![molecular formula C17H14BrN3 B12521789 1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-63-2](/img/structure/B12521789.png)
1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the bromophenyl group and the pyrazoloquinoline scaffold contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is investigated for its potential as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism by which 1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
2-(4-Bromophenyl)quinoline: This compound shares the bromophenyl group but has a different core structure.
Quinazoline Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Uniqueness: 1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of the bromophenyl group and the pyrazoloquinoline scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
654650-63-2 |
|---|---|
Molekularformel |
C17H14BrN3 |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H14BrN3/c1-11-13-10-19-15-8-4-2-6-12(15)17(13)21(20-11)16-9-5-3-7-14(16)18/h2-9,19H,10H2,1H3 |
InChI-Schlüssel |
XQFNXAKDNRNUDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


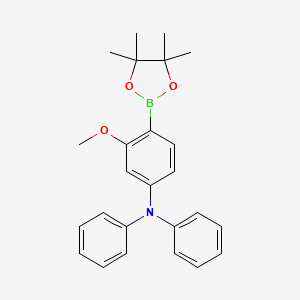
![Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy-](/img/structure/B12521716.png)
![3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12521731.png)
![8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12521742.png)
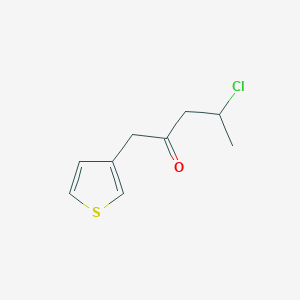
![4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol](/img/structure/B12521755.png)
![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
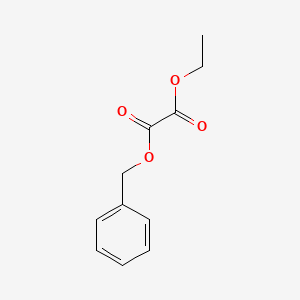
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)
